Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)

Description

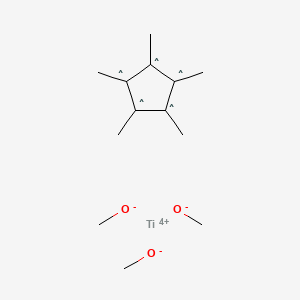

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) (CAS: 123927-75-3) is a titanium(IV) complex featuring a pentamethylcyclopentadienyl (Cp) ligand and three methoxy groups. Its molecular formula is C₁₃H₂₄O₃Ti⁺, with a molecular weight of 276.20 g/mol (). The compound is moisture-sensitive and has a melting point of 61°C (). Structurally, the Cp ligand provides steric bulk and electron-donating properties, while the methoxy groups influence solubility and reactivity. It is used as an inhibitor in area-selective deposition processes for 3D nanostructure fabrication ().

Properties

Molecular Formula |

C13H24O3Ti+ |

|---|---|

Molecular Weight |

276.19 g/mol |

InChI |

InChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4 |

InChI Key |

GQQYDESAAOEXPK-UHFFFAOYSA-N |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) can be synthesized through the reaction of pentamethylcyclopentadienyl sodium with titanium tetramethoxide. The reaction typically involves the following steps[3][3]:

Preparation of Pentamethylcyclopentadienyl Sodium: This is achieved by reacting pentamethylcyclopentadiene with sodium metal in an inert atmosphere.

Reaction with Titanium Tetramethoxide: The prepared pentamethylcyclopentadienyl sodium is then reacted with titanium tetramethoxide to form Trimethoxy(pentamethylcyclopentadienyl)titanium(IV).

The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture sensitivity[3][3].

Industrial Production Methods

Industrial production methods for Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization[3][3].

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: The methoxy groups can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituting Agents: Halides, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce various titanium complexes with different ligands .

Scientific Research Applications

2.1. Glass and Ceramics

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) is utilized as a precursor for producing high-purity titanium oxide powders, which are essential in the glass and ceramics industry. Its thermal stability and insolubility make it suitable for applications requiring high-performance materials, such as optical components and ceramic substrates .

2.2. Electronics and Optoelectronics

The compound is employed in the fabrication of thin films for electronic and optoelectronic devices. Its properties facilitate the development of materials with specific electrical characteristics, making it valuable in applications such as sensors, transistors, and photovoltaic cells .

2.3. Catalysis

In catalysis, trimethoxy(pentamethylcyclopentadienyl)titanium(IV) serves as a catalyst precursor in various organic transformations. Its ability to form stable complexes with organic substrates allows for enhanced reactivity and selectivity in chemical reactions, particularly in polymerization processes .

2.4. Antimicrobial Applications

Recent studies have explored the potential of titanium(IV) complexes, including trimethoxy(pentamethylcyclopentadienyl)titanium(IV), for antimicrobial applications. While traditional antimicrobial agents face challenges due to resistance, titanium complexes have shown promise due to their low cytotoxicity against human cells while maintaining activity against certain pathogens .

Case Study 1: Titanium Oxide Production

A study demonstrated the efficacy of trimethoxy(pentamethylcyclopentadienyl)titanium(IV) as a precursor for producing titanium dioxide (TiO₂) nanoparticles. The resulting nanoparticles exhibited superior photocatalytic activity compared to those produced from conventional precursors, indicating enhanced performance in environmental remediation applications such as wastewater treatment.

| Property | Result |

|---|---|

| Particle Size | <50 nm |

| Photocatalytic Efficiency | >90% degradation of pollutants |

| Synthesis Method | Sol-gel |

Case Study 2: Antimicrobial Activity Assessment

Mechanism of Action

The mechanism of action of Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing an active site for the reactants to interact. The pentamethylcyclopentadienyl ligand stabilizes the titanium center, allowing it to undergo multiple oxidation states and coordinate with different substrates . This versatility makes it an effective catalyst in numerous organic transformations.

Comparison with Similar Compounds

Comparison with Similar Titanium(IV) Complexes

Substituent Effects: Methoxy vs. Chloride

Cp*TiCl₃ [(Pentamethylcyclopentadienyl)titanium(IV) Trichloride]

- Molecular Weight : 289.45 g/mol (vs. 276.20 g/mol for methoxy derivative) ().

- Stability : Decomposes at 200°C , indicating higher thermal stability than the methoxy analog ().

- Applications : Effective in PET depolymerization , achieving 81% yield due to strong Lewis acidity from chloride ligands ().

- Key Difference : Chloride ligands enhance electrophilicity, making Cp*TiCl₃ more reactive in bond cleavage reactions compared to the methoxy variant.

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)

Ligand Count and Nuclearity

Cp*₂TiCl₂ [Bis(pentamethylcyclopentadienyl)titanium(IV) Dichloride]

- Structure : Two Cp* ligands and two chloride bridges ().

- Applications : Precursor for polymerization catalysts (e.g., olefin polymerization) due to its ability to stabilize active Ti centers ().

- Comparison: The mononuclear structure of Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) limits its use in polymerization but enhances volatility for CVD applications.

Polynuclear Cp*Ti Complexes

Non-Methylated Cyclopentadienyl Analogs

CpTiCl₃ [Cyclopentadienyltitanium(IV) Trichloride]

- Molecular Weight : 219.31 g/mol ().

- Reactivity: Less steric hindrance from non-methylated Cp ligands increases accessibility to the Ti center, enhancing catalytic activity in some reactions.

- Comparison : The Cp* ligand in Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) provides greater steric protection, reducing unwanted side reactions.

Titanium Alkoxides and Amides

Titanium Isopropoxide (TTIP) and TDMAT

Data Table: Key Properties of Selected Titanium(IV) Complexes

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Stability Notes |

|---|---|---|---|---|

| Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) | 276.20 | 61 | CVD inhibitor (3D nanostructures) | Moisture-sensitive |

| Cp*TiCl₃ | 289.45 | 200 (dec.) | PET depolymerization | Air-stable |

| Cp*₂TiCl₂ | 395.06 | N/A | Polymerization catalysts | Stable under inert conditions |

| CpTiCl₃ | 219.31 | 210 (dec.) | General Lewis acid catalysis | Moderate moisture sensitivity |

| TTIP | 284.22 | 20–25 (liquid) | TiO₂ precursor | Hydrolysis-prone |

Research Findings and Trends

- Catalytic Activity : Chloride ligands (e.g., Cp*TiCl₃) generally outperform methoxy derivatives in bond activation due to stronger electron-withdrawing effects ().

- Steric Effects: Cp* ligands in Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) improve selectivity in deposition by blocking non-target surface reactions ().

- Thermal Stability : Polynuclear complexes (e.g., Ti₆ clusters) exhibit higher thermal stability but lack volatility for thin-film applications ().

Biological Activity

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV), known by its IUPAC name as methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+), is a titanium-based organometallic compound with the CAS number 123927-75-3. This compound has garnered attention in various fields, including materials science and biochemistry, due to its unique structural properties and potential biological activities.

- Molecular Formula : C₁₃H₂₄O₃Ti

- Molecular Weight : 276.21 g/mol

- Purity : ≥97%

- Boiling Point : 285°C

- Flash Point : 61°C

- Density : 1.081 g/cm³

The biological activity of trimethoxy(pentamethylcyclopentadienyl)titanium(IV) is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The titanium center can facilitate electron transfer processes, which may lead to oxidative stress in cells. Such interactions can result in various biological effects, including cytotoxicity and modulation of cellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of titanium complexes, including trimethoxy(pentamethylcyclopentadienyl)titanium(IV). Research indicates that titanium-based compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | ROS generation | |

| MCF-7 | 20 | Mitochondrial disruption | |

| A549 | 18 | Apoptosis induction |

Antibacterial Activity

In addition to anticancer properties, trimethoxy(pentamethylcyclopentadienyl)titanium(IV) has shown antibacterial activity against various pathogens. The mechanism appears to involve interference with bacterial cell wall synthesis and function.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Anticancer Efficacy in vivo

A study conducted on mice bearing tumor xenografts demonstrated that administration of trimethoxy(pentamethylcyclopentadienyl)titanium(IV) resulted in significant tumor regression compared to control groups. The treatment group exhibited reduced tumor volume and increased survival rates.

Case Study 2: Antibacterial Screening

In a comprehensive screening of titanium compounds against clinical isolates of resistant bacteria, trimethoxy(pentamethylcyclopentadienyl)titanium(IV) was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibacterial agent.

Q & A

Q. What synthetic routes are available for preparing Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)?

The compound is typically synthesized via ligand substitution reactions involving titanium precursors. For example, trichloro(pentamethylcyclopentadienyl)titanium(IV) (CAS 12129-06-5) can undergo alkoxylation with methanol to replace chloride ligands with methoxy groups. This reaction requires anhydrous conditions and inert atmospheres (e.g., argon) to prevent hydrolysis . Characterization via NMR and elemental analysis is critical to confirm ligand substitution efficiency.

Q. How should researchers handle moisture sensitivity during storage and experimentation?

The compound is highly moisture-sensitive, as indicated by its reactivity with ambient humidity. Storage under inert gas (argon) in sealed ampoules or flame-dried glassware is essential. Experimental setups should use Schlenk lines or gloveboxes to maintain anhydrous conditions. Thermal stability data (melting point: ~200°C, decomposition observed) suggest refrigeration is unnecessary, but light protection is advised .

Q. What spectroscopic methods are suitable for structural confirmation?

Key techniques include:

- ¹H/¹³C NMR : To verify the integrity of the pentamethylcyclopentadienyl (Cp*) ligand and methoxy groups.

- FT-IR : Identification of Ti–O–C stretching vibrations (~950–1050 cm⁻¹) and Cp* ring modes.

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, Ti content) . Cross-referencing with XRD data from analogous Cp*-Ti complexes (e.g., bis-Cp* derivatives) can resolve ambiguities in ligand geometry .

Advanced Research Questions

Q. How does ligand substitution impact catalytic activity in oxidation reactions?

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) derivatives are precursors for supported catalysts. For instance, grafting onto silica via trichloro-Cp*Ti(IV) followed by calcination produces Ti-SiO₂ catalysts. Methoxy ligands enhance hydrophobicity, improving selectivity in cyclohexene epoxidation with H₂O₂ by reducing water-induced deactivation. Kinetic studies show turnover frequencies (TOFs) correlate with ligand lability and surface Ti dispersion .

What mechanistic insights exist for hydrogen elimination in Cp-Ti complexes?* Thermolysis of bis(pentamethylcyclopentadienyl)dimethyltitanium(IV) (CAS 67506-86-9) reveals α- and β-hydrogen elimination pathways. Kinetic analysis (Arrhenius parameters: Eₐ ~120 kJ/mol) and isotopic labeling (D/H substitution) confirm Ti–CH₃ bond homolysis as the rate-determining step. Competing pathways (e.g., ligand redistribution) are identified via GC-MS and magnetic susceptibility measurements .

How do steric effects of Cp ligands influence reactivity compared to smaller cyclopentadienyl analogs?* The pentamethyl substituents on Cp* create a sterically hindered environment, slowing ligand exchange kinetics. For example, Cp*Ti(OMe)₃ exhibits slower chloride substitution rates compared to CpTi(OMe)₃ (by a factor of ~10³ in THF at 25°C). This steric shielding also stabilizes low-coordination intermediates, as observed in EXAFS studies of analogous Zr complexes .

Q. What contradictions exist in reported catalytic performance for epoxidation reactions?

Discrepancies arise from variations in surface grafting density. At low Ti loading (<0.2 atoms/nm²), isolated Ti sites favor epoxide selectivity (>90%). Higher densities promote oligomeric Ti–O–Ti species, which increase byproduct formation (e.g., cyclohexanediol). Disagreements in optimal calcination temperatures (e.g., 450°C vs. 550°C) highlight the need for in situ DRIFTS to monitor surface speciation .

Methodological Notes

- Controlled Atmosphere Techniques : Use gloveboxes or Schlenk lines for synthesis and handling to prevent hydrolysis .

- Surface Grafting Optimization : Titrate trichloro-Cp*Ti(IV) in dry toluene to achieve uniform Ti dispersion on silica .

- Kinetic Profiling : Monitor thermolysis reactions with in situ NMR or gas chromatography to distinguish competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.